molecular formula C17H14F3NO3S2 B2511272 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034439-13-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2511272
CAS No.: 2034439-13-7
M. Wt: 401.42
InChI Key: BRBMGQMJEVQVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a benzothiophene core, a trifluoromethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the electrophilic cyclization of appropriate precursors to form the benzothiophene ring. Subsequent functionalization introduces the trifluoromethyl group and the sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the trifluoromethyl group.

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)trifluoromethanesulfonamide: Lacks the benzene ring in the sulfonamide group.

Uniqueness: The presence of both the trifluoromethyl group and the sulfonamide group in this compound distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.

This comprehensive overview highlights the significance of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S2/c18-17(19,20)11-5-7-12(8-6-11)26(23,24)21-9-15(22)14-10-25-16-4-2-1-3-13(14)16/h1-8,10,15,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMGQMJEVQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.